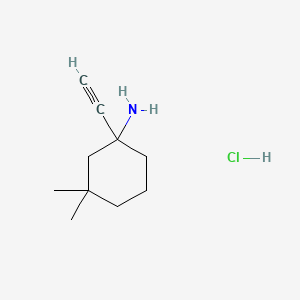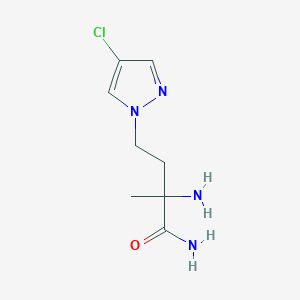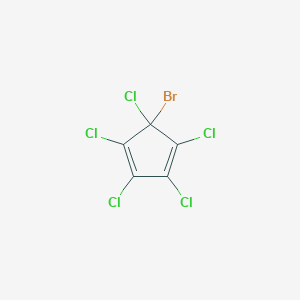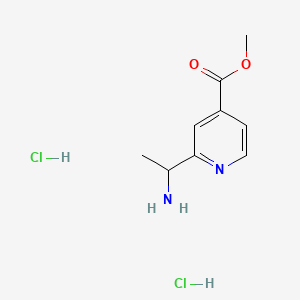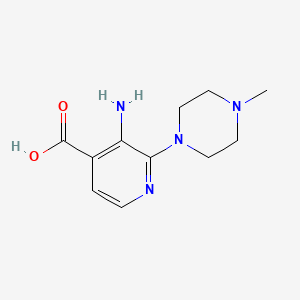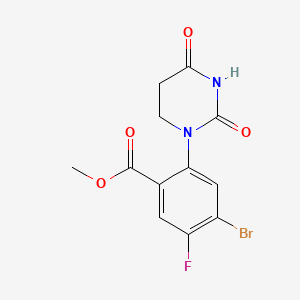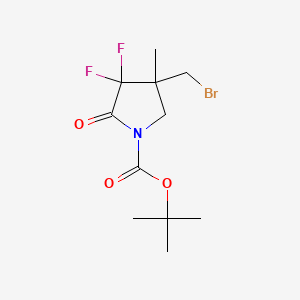![molecular formula C12H19Br B15300094 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s molecular formula is C12H17Br, and it has a molecular weight of approximately 241.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane typically involves the bromination of tricyclo[4.3.1.1,3,8]undecane. This reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH).
Reduction Reactions: The compound can be reduced to form tricyclo[4.3.1.1,3,8]undecane by using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as hydroxyl (OH) or carboxyl (COOH) groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, KCN, or NH in solvents like ethanol or water.
Reduction: LiAlH in anhydrous ether.
Oxidation: KMnO4 in acidic or basic medium.
Major Products:
Substitution: Corresponding substituted tricyclo[4.3.1.1,3,8]undecane derivatives.
Reduction: Tricyclo[4.3.1.1,3,8]undecane.
Oxidation: Hydroxylated or carboxylated tricyclo[4.3.1.1,3,8]undecane derivatives.
科学研究应用
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reaction and application, but generally involve nucleophilic substitution or addition reactions .
相似化合物的比较
Tricyclo[4.3.1.1,3,8]undecane: The parent compound without the bromomethyl group.
4-(Chloromethyl)tricyclo[4.3.1.1,3,8]undecane: Similar structure with a chloromethyl group instead of bromomethyl.
4-(Hydroxymethyl)tricyclo[4.3.1.1,3,8]undecane: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is unique due to its specific reactivity and stability conferred by the bromomethyl group. This makes it a valuable intermediate in various chemical syntheses and applications, distinguishing it from its analogs.
属性
分子式 |
C12H19Br |
|---|---|
分子量 |
243.18 g/mol |
IUPAC 名称 |
4-(bromomethyl)tricyclo[4.3.1.13,8]undecane |
InChI |
InChI=1S/C12H19Br/c13-7-12-6-10-2-8-1-9(3-10)5-11(12)4-8/h8-12H,1-7H2 |
InChI 键 |
XDVDPRAXSZSJMV-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)C(C3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


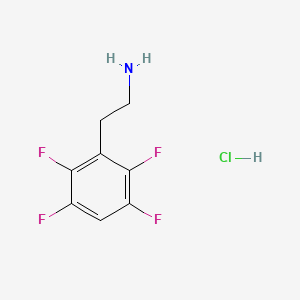
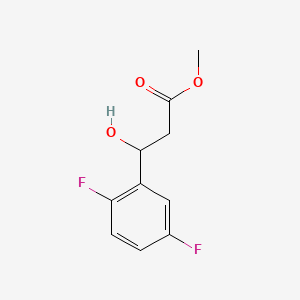

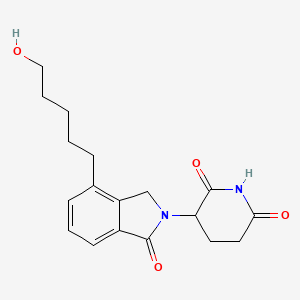
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)


